5-Bromo-2-methoxynicotinoyl chloride
Description
5-Bromo-2-methoxynicotinoyl chloride is a halogenated nicotinoyl derivative characterized by a bromine substituent at the 5-position, a methoxy group at the 2-position, and a reactive acyl chloride moiety at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its acyl chloride group enables nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C7H5BrClNO2 |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
5-bromo-2-methoxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7-5(6(9)11)2-4(8)3-10-7/h2-3H,1H3 |
InChI Key |
XTJBGMIQYVTYQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 5-Bromo-2-methoxynicotinoyl chloride and related compounds:

*Estimated based on structural analogs.
Key Findings:
Substituent Effects on Reactivity: The acyl chloride group in 5-Bromo-2-methoxynicotinoyl chloride confers higher reactivity toward nucleophiles (e.g., amines, alcohols) compared to the carboxylic acid group in 5-chloro-2-(2-methoxy-ethoxy)-benzoic acid. This makes the former more suitable for rapid functionalization in drug synthesis . Halogen Differences: Bromine (in the target compound) provides a balance between steric bulk and leaving-group ability, whereas iodine in 5-Bromo-3-iodo-2-methoxy-pyridine facilitates cross-coupling reactions but increases molecular weight and cost .
Electronic and Steric Considerations :
- The methoxy group in all compared compounds donates electron density via resonance, reducing electrophilicity at the pyridine ring’s 2-position. However, in anthocyanins like Callistephin chloride, the methoxy group is part of a glycosidic structure, contributing to antioxidant activity rather than synthetic utility .
Applications: Pharmaceutical Intermediates: 5-Bromo-2-methoxynicotinoyl chloride’s reactivity makes it ideal for constructing kinase inhibitors or antiviral agents. In contrast, 5-chloro-2-(2-methoxy-ethoxy)-benzoic acid is more suited for polymer or material science due to its ether-linked solubility enhancer . Natural vs. Synthetic Utility: Anthocyanins (e.g., Callistephin chloride) are bioactive but lack the tunable reactivity of synthetic nicotinoyl derivatives, limiting their use in targeted organic synthesis .
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